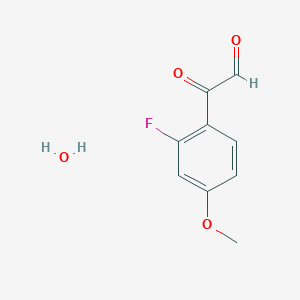

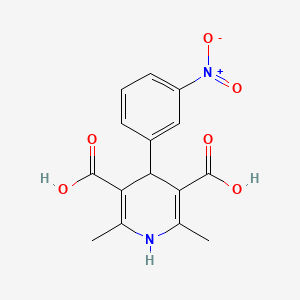

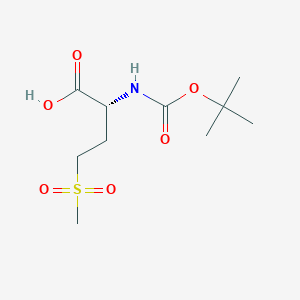

![molecular formula C9H7N5S B3043203 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione CAS No. 78650-21-2](/img/structure/B3043203.png)

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione

Descripción general

Descripción

“2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione” is a complex organic compound that contains several functional groups and rings, including a triazino ring fused with a benzimidazole ring . It is part of a class of compounds known as triazinobenzimidazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [1,3,5]Triazino[1,2-a]benzimidazole-2-amines bearing a heterocyclic moiety in the 4-position were synthesized . The compounds were characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and HRMS spectroscopy .Molecular Structure Analysis

The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations . The quantum chemical calculations showed that in compounds 3a – f, the 3,4-dihydro [1,3,5]triazino [1,2-a]-benzimidazole fragment is planar, and the condensed heteroaromatic fragment lies almost perpendicularly with dihedral angle N3-C4-C1′-C2′ (or O′/N′ from the heterocycle) in the interval 50–80° .Aplicaciones Científicas De Investigación

Antitumor Activities

Triazine and benzimidazole derivatives exhibit a broad range of biological activities, including antitumor effects. Compounds like 1,2,3-triazines and their benzo- and hetero-fused derivatives have been recognized for their antitumor activities. Their efficacy, combined with simple synthesis, marks these molecules as potential scaffolds for the development of antitumor compounds (Cascioferro et al., 2017).

Synthetic Utilities and Medicinal Chemistry

The synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlight the versatility of these compounds in medicinal chemistry. The methodologies developed for their synthesis and their biological applications underscore the significance of triazine and benzimidazole derivatives in creating bioactive molecules (Ibrahim, 2011).

Pharmacological Activities

Benzimidazole derivatives, such as those containing the guanidine moiety, are known for their diverse pharmacological activities. These activities include cytotoxic effects and inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis. Synthetic chemists focus on developing new procedures to access these compounds due to their potential therapeutic applications (Rosales-Hernández et al., 2022).

Reactivity and Chemical Transformations

The reactivity of 1,2,4-triazole-3-thione derivatives, including those with free thiogroups, has been studied for their antioxidant and antiradical activities. These compounds are compared with biogenic amino acids like cysteine, indicating their potential for positive impacts on biochemical processes, especially in patients exposed to high radiation doses (Kaplaushenko, 2019).

Biological Activities of Benzimidazole-Quinoline Hybrids

The synthesis, structure-activity relationship, and biological activities of benzimidazole-quinoline hybrids demonstrate the importance of heterocyclic compounds in drug development. These hybrids have been investigated for various illnesses, including cancer and infections, showcasing the therapeutic potential of benzimidazole derivatives (Salahuddin et al., 2023).

Direcciones Futuras

The future directions for research on “2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione” and related compounds could include further exploration of their synthesis, characterization, and potential biological activities. The promising results shown by related compounds suggest that “2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione” may also have interesting properties worth investigating .

Propiedades

IUPAC Name |

2-amino-10H-[1,3,5]triazino[1,2-a]benzimidazole-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMOOYOHGBNQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC(=NC(=S)N23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

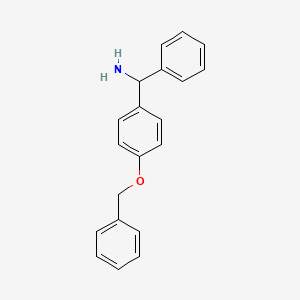

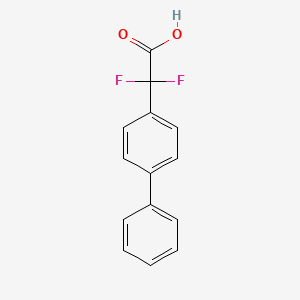

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)

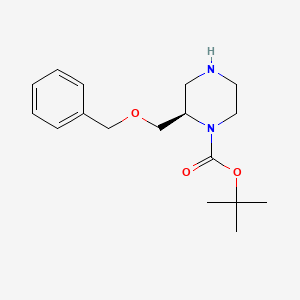

![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)

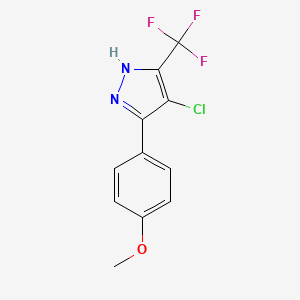

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)